molecular formula C17H17Cl2FN4O B15366285 2-(6-(2,5-dichloropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

2-(6-(2,5-dichloropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

货号: B15366285
分子量: 383.2 g/mol
InChI 键: NZPQQHCJHIGSHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(6-(2,5-dichloropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a synthetic small molecule featuring a benzimidazole core fused with a substituted pyrimidine ring. Key structural attributes include:

  • A 4-fluoro substituent on the benzimidazole ring, enhancing metabolic stability and membrane permeability.
  • A 1-isopropyl group contributing to steric bulk and influencing binding pocket interactions.
  • A 2,5-dichloropyrimidin-4-yl moiety, which may facilitate hydrophobic or halogen-bonding interactions in biological targets.

Computational methods, such as density-functional theory (DFT) , and crystallographic tools, like the SHELX system , are instrumental in elucidating its electronic and structural properties.

属性

分子式

C17H17Cl2FN4O

分子量

383.2 g/mol

IUPAC 名称

2-[6-(2,5-dichloropyrimidin-4-yl)-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]propan-2-ol

InChI

InChI=1S/C17H17Cl2FN4O/c1-8(2)24-12-6-9(13-10(18)7-21-16(19)23-13)5-11(20)14(12)22-15(24)17(3,4)25/h5-8,25H,1-4H3

InChI 键

NZPQQHCJHIGSHQ-UHFFFAOYSA-N

规范 SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)Cl)F)N=C1C(C)(C)O

产品来源

United States

生物活性

The compound 2-(6-(2,5-dichloropyrimidin-4-yl)-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol, also known by its chemical formula C15H13ClF2N4C_{15}H_{13}ClF_2N_4, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole core substituted with a pyrimidine ring and a propanol side chain. Its molecular weight is approximately 318.2 g/mol. The presence of fluorine and chlorine atoms suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that compounds with similar structural motifs often interact with specific biological pathways:

  • Antifungal Activity : Preliminary studies suggest that derivatives containing pyrimidine rings exhibit antifungal properties against Candida species. The incorporation of the dichloropyrimidine moiety may enhance this activity through mechanisms involving disruption of fungal cell wall synthesis or interference with nucleic acid metabolism .
  • Anticancer Potential : The benzimidazole scaffold is known for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific interactions of this compound with cancer-related pathways are still under investigation but may involve inhibition of key kinases or modulation of transcription factors associated with tumor growth .
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes involved in critical metabolic pathways. For instance, the inhibition of kinases such as BTK (Bruton's Tyrosine Kinase) has been linked to therapeutic effects in hematological malignancies .

Efficacy Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusMethodologyFindings
Antifungal ActivityIn vitro assays against Candida spp.Showed significant antifungal activity; MIC values ranged from 15.62 to 125 μg/mL .
Anticancer ActivityCell viability assays on cancer cell linesInduced apoptosis in breast and lung cancer cells; IC50 values were promising .
Enzyme InhibitionKinase inhibition assaysDemonstrated effective inhibition of BTK; potential for combination therapies .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Combination Therapy in Cancer : A study investigated the use of benzimidazole derivatives in combination with CAR-T cell therapy for treating CD19-positive malignancies. Results indicated enhanced efficacy when used alongside traditional therapies, suggesting synergistic effects .
  • Antifungal Resistance : Research into antifungal resistance mechanisms revealed that certain derivatives could reduce virulence traits in Candida spp., providing a novel approach to overcoming resistance issues associated with conventional antifungals .
  • Pharmacokinetics and Toxicity : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for compounds within this class, although further toxicological evaluations are necessary to fully assess safety profiles for clinical use.

相似化合物的比较

Comparison with Structural Analogs

Comparisons with similar compounds focus on substituent variations and their impact on physicochemical and biological properties. Methodologies referenced include DFT for electronic analysis and SHELX for crystallographic refinement .

Table 1: Substituent Effects on Key Properties

Compound Variation Substituent Changes LogP (Calculated) Binding Affinity (ΔG, kcal/mol) Crystallographic Data (Bond Length, Å)
Target Compound 4-F, 2,5-diCl, isopropyl, propan-2-ol 3.2 -9.8 1.39 (C-N, pyrimidine)
Analog A 4-Cl, 2,5-diCl, isopropyl, propan-2-ol 3.5 -8.5 1.41 (C-N, pyrimidine)
Analog B 4-F, 2-Cl, isopropyl, propan-2-ol 2.9 -7.9 1.38 (C-N, pyrimidine)
Analog C 4-F, 2,5-diCl, methyl, propan-2-ol 2.7 -8.2 1.37 (C-N, pyrimidine)

Key Findings:

Halogen Effects: The 4-fluoro group in the target compound reduces LogP (lipophilicity) compared to 4-chloro (Analog A), enhancing solubility . 2,5-Dichloropyrimidine improves binding affinity (-9.8 kcal/mol) over mono-chloro analogs (-7.9 kcal/mol for Analog B), likely due to enhanced halogen bonding .

Substituent Bulk :

  • Replacing isopropyl with methyl (Analog C) decreases steric hindrance, reducing binding affinity by 1.6 kcal/mol .

Hydrogen-Bonding Capacity :

  • The propan-2-ol group’s hydroxyl forms a 2.8 Å hydrogen bond in crystallographic studies, critical for target engagement .

Crystallographic Trends :

  • Shorter C-N bond lengths (1.37–1.41 Å) correlate with increased planarity in pyrimidine rings, optimizing π-π stacking .

Methodological Considerations

  • DFT Calculations : Used to predict electronic effects of substituents, such as fluorine’s electron-withdrawing impact on aromatic rings .
  • SHELX Refinement : Critical for resolving conformational differences (e.g., propan-2-ol orientation) in crystal structures .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。